molecular formula C22H24FN3OS B2979725 N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide CAS No. 450342-77-5

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide

Cat. No.: B2979725
CAS No.: 450342-77-5
M. Wt: 397.51
InChI Key: NPFQAVVQMVYWDP-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a complex organic compound that belongs to the class of phenylpyrazoles. This compound is characterized by its unique structure, which includes a fluorophenyl group, a thieno[3,4-c]pyrazole ring, and an adamantane carboxamide moiety. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide involves several steps, typically starting with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The fluorophenyl group is introduced via electrophilic substitution reactions, while the adamantane carboxamide moiety is attached through amide bond formation. Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and thieno[3,4-c]pyrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The adamantane moiety enhances the compound’s stability and bioavailability, contributing to its overall efficacy .

Comparison with Similar Compounds

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide can be compared with other phenylpyrazole derivatives, such as:

    1-(4-fluorophenyl)-3-(2-methoxyphenyl)-1H-pyrazole: Similar in structure but lacks the adamantane moiety, resulting in different biological activity.

    N-(4-fluorophenyl)-cyclohexanecarboxamide: Contains a cyclohexane ring instead of the thieno[3,4-c]pyrazole ring, leading to variations in chemical reactivity and applications.

    1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one: A more complex derivative with additional functional groups, offering different pharmacological properties .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3OS/c23-16-1-3-17(4-2-16)26-20(18-11-28-12-19(18)25-26)24-21(27)22-8-13-5-14(9-22)7-15(6-13)10-22/h1-4,13-15H,5-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFQAVVQMVYWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C5CSCC5=NN4C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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